molecular formula C13H8F2O2 B12814905 4-(2,4-Difluorophenoxy)benzaldehyde

4-(2,4-Difluorophenoxy)benzaldehyde

Cat. No.: B12814905
M. Wt: 234.20 g/mol
InChI Key: ITXZQDFVDAXCGP-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8F2O2 It is characterized by the presence of a benzaldehyde group substituted with a difluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenoxy)benzaldehyde typically involves the reaction of 2,4-difluorophenol with 4-formylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: 4-(2,4-Difluorophenoxy)benzoic acid.

    Reduction: 4-(2,4-Difluorophenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(2,4-Difluorophenoxy)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Capable of being reduced to alcohols.
  • Substitution Reactions : The difluorophenoxy group can undergo nucleophilic substitutions.

Biology

Research indicates that this compound may exhibit notable biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for further investigation in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, potentially reducing inflammation in models of rheumatoid arthritis and colitis.

Medicine

The compound is being explored for its therapeutic properties:

  • Cytotoxicity Against Cancer Cells : Studies have demonstrated significant inhibition rates against specific cancer cell lines at low concentrations, indicating potential as an anticancer agent .
  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Cancer Cell Line Study
    • Evaluated the cytotoxic effects on various cancer cell lines.
    • Significant inhibition rates were observed at concentrations below 20 µM without cytotoxicity to normal cells.
  • Inflammation Model
    • In murine models of inflammation, treatment with the compound resulted in reduced swelling and pain.
    • Correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorophenoxy moiety can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-(2,5-Difluorophenoxy)benzaldehyde
  • 4-((2,4-Difluorophenoxy)methyl)benzaldehyde

Comparison: 4-(2,4-Difluorophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Biological Activity

4-(2,4-Difluorophenoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C13H9F2O
  • Molecular Weight : 236.21 g/mol

The compound features a benzaldehyde group attached to a difluorophenoxy moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect multiple biochemical pathways. For instance, it may interfere with metabolic processes that are crucial for cell survival and proliferation.
  • Receptor Binding : It exhibits affinity for certain receptors, which can lead to modulation of signaling pathways involved in inflammation and cell growth .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, including Staphylococcus aureus .
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models .
AntioxidantDemonstrates the ability to scavenge free radicals and reduce oxidative damage .
AnticancerShows promise in inhibiting tumor cell proliferation in specific cancer types .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
  • Cancer Cell Proliferation : Research focused on the effects of this compound on breast cancer cell lines showed a marked decrease in cell viability and proliferation rates when exposed to various concentrations of this compound .

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8F2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H

InChI Key

ITXZQDFVDAXCGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

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